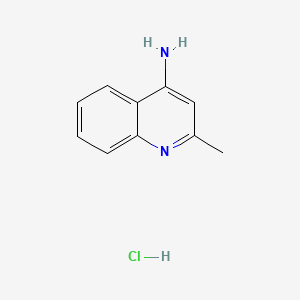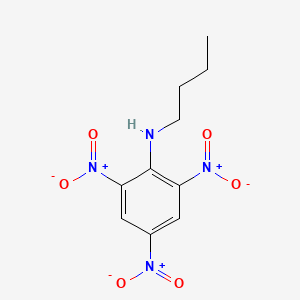
Benzenamine, N-butyl-2,4,6-trinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N-butyl-2,4,6-trinitro- is an aromatic compound with the molecular formula C10H12N4O6 It is characterized by the presence of a benzene ring substituted with a butyl group and three nitro groups at the 2, 4, and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-butyl-2,4,6-trinitro- typically involves the nitration of N-butylaniline. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production of Benzenamine, N-butyl-2,4,6-trinitro- follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced monitoring systems helps in optimizing the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, N-butyl-2,4,6-trinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids (e.g., sulfuric acid) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Benzenamine, N-butyl-2,4,6-trinitro- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Benzenamine, N-butyl-2,4,6-trinitro- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro groups on the benzene ring make the compound highly reactive towards nucleophiles, leading to the formation of various intermediates and products. The molecular pathways involved include the activation of electrophilic centers and subsequent reactions with nucleophilic species .
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 2,4,6-trinitro-: Similar structure but lacks the butyl group.
N-butyl-2,4-dinitroaniline: Contains two nitro groups instead of three.
N-butyl-2,6-dinitroaniline: Contains two nitro groups at different positions.
Uniqueness
Benzenamine, N-butyl-2,4,6-trinitro- is unique due to the presence of three nitro groups and a butyl group, which confer distinct chemical properties and reactivity compared to other similar compounds. Its specific substitution pattern allows for unique interactions and applications in various fields .
Propiedades
Número CAS |
32902-85-5 |
|---|---|
Fórmula molecular |
C10H12N4O6 |
Peso molecular |
284.23 g/mol |
Nombre IUPAC |
N-butyl-2,4,6-trinitroaniline |
InChI |
InChI=1S/C10H12N4O6/c1-2-3-4-11-10-8(13(17)18)5-7(12(15)16)6-9(10)14(19)20/h5-6,11H,2-4H2,1H3 |
Clave InChI |
LDTHUMAMJMEYMU-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Methyl-2,3,4,4a-tetrahydro-1h-pyrido[2,1-b][1,3]benzothiazol-10-ium bromide](/img/structure/B14683636.png)
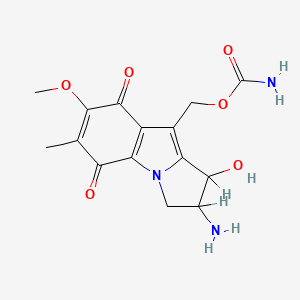
![1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt](/img/structure/B14683643.png)
![2-{[(e)-(3,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14683648.png)
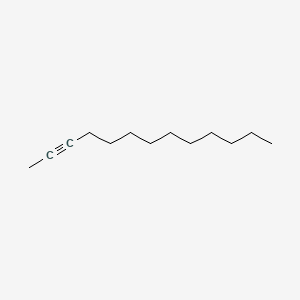
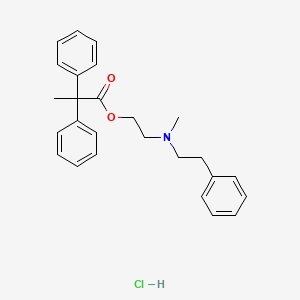
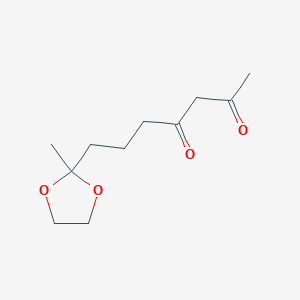
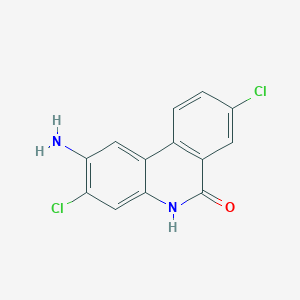

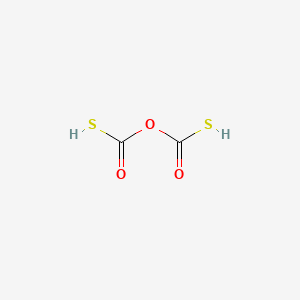
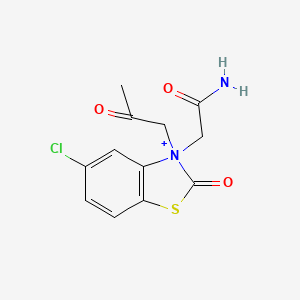
![tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14683707.png)

